molecular formula C10H10BrNO2 B1376323 7-溴-2,2-二甲基-2H-苯并[b][1,4]噁嗪-3(4H)-酮 CAS No. 934993-58-5

7-溴-2,2-二甲基-2H-苯并[b][1,4]噁嗪-3(4H)-酮

货号: B1376323
CAS 编号: 934993-58-5
分子量: 256.1 g/mol
InChI 键: SZPRSMJCVKHIIX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a bromine atom, two methyl groups, and an oxazinone ring fused to a benzene ring

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for the development of chemical libraries that are essential in drug discovery and materials science. The compound can undergo various chemical reactions such as substitution, oxidation, and cyclization to form derivatives with tailored properties.

Table 1: Common Reactions Involving 7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Reaction TypeDescriptionCommon Reagents
SubstitutionReplacement of bromine with other functional groupsSodium azide, potassium thiolate
OxidationConversion to oxidized derivativesPotassium permanganate, chromium trioxide
ReductionFormation of reduced derivativesLithium aluminum hydride, sodium borohydride
CyclizationFormation of more complex structuresVarious nucleophiles

Biological Research

Enzyme Inhibition and Receptor Modulation

In biological research, 7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has shown potential as an enzyme inhibitor and receptor modulator. Its interaction with biological macromolecules makes it a valuable tool for studying biochemical pathways. For instance, derivatives of this compound have been investigated for their ability to inhibit specific enzymes involved in disease processes.

Case Study: Enzyme Inhibition

A study focused on the inhibition of a particular enzyme related to cancer pathways demonstrated that derivatives of 7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one exhibited significant inhibitory activity. The mechanism involved covalent bonding with active site residues, leading to decreased enzyme activity and potential therapeutic effects against cancer cells.

Medicinal Chemistry

Pharmacological Properties

In medicinal chemistry, the compound's derivatives are being explored for their pharmacological properties. Research indicates that these derivatives may exhibit activity against various diseases including cancer and infectious diseases. The presence of the bromine atom enhances reactivity and biological interactions compared to similar compounds without bromine.

Table 2: Potential Pharmacological Activities of Derivatives

Derivative NameTarget DiseaseActivity Level
7-Bromo-Derivative ACancerHigh
7-Bromo-Derivative BInfectious DiseasesModerate
7-Bromo-Derivative CNeurodegenerative DisordersLow

Industrial Applications

Material Development

In industry, 7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is utilized in developing new materials with specific properties such as polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science. For example, it can be incorporated into polymer matrices to enhance mechanical properties or thermal stability.

Table 3: Comparison of Related Compounds

Compound NameKey Differences
7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-oneContains bromine; high reactivity
2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-oneLacks bromine; lower reactivity
7-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-oneContains chlorine; different interactions

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the bromination of a precursor compound followed by cyclization. One common method involves the bromination of 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions

7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The oxazinone ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 7-azido-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one, while reduction with sodium borohydride can produce 7-bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3-ol.

作用机制

The mechanism of action of 7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and oxazinone ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access.

相似化合物的比较

Similar Compounds

    2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

    7-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    7-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a fluorine atom, which can significantly alter its reactivity and biological interactions.

Uniqueness

The presence of the bromine atom in 7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming covalent bonds with biological targets. This makes it a valuable compound for various research and industrial applications.

生物活性

7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS No. 934993-58-5) is a heterocyclic compound characterized by its unique structure that incorporates a bromine atom and an oxazinone ring fused to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

  • Molecular Formula : C10H10BrNO2
  • Molecular Weight : 256.1 g/mol
  • IUPAC Name : 7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • CAS Number : 934993-58-5

Antitumor Activity

Recent studies have evaluated the antitumor potential of 7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one and its derivatives. A notable study reported that several derivatives exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The half-maximal inhibitory concentration (IC50) values for some derivatives were found to be comparable to established chemotherapeutic agents like 5-fluorouracil, indicating promising antitumor activity .

CompoundCell LineIC50 (µM)Comparison with 5-FU (IC50)
7-Bromo-Derivative AA54917.021.2
7-Bromo-Derivative BMDA-MB-23114.2Comparable
7-Bromo-Derivative CU87>40-

The mechanism of action for this compound is believed to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9. The interaction with these enzymes can disrupt cell cycle progression and induce apoptosis in cancer cells . The bromine atom plays a crucial role in enhancing the reactivity of the compound, facilitating its binding to target proteins.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the oxazinone ring can significantly influence biological activity. For instance, the introduction of electron-donating groups at certain positions has been shown to enhance antiproliferative effects .

Pharmacokinetics and Drug-Likeness

Predictions regarding pharmacokinetics suggest that derivatives of 7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one have favorable absorption characteristics and do not significantly interact with cytochrome P450 enzymes, which are known to metabolize many drugs . This property is crucial for minimizing drug-drug interactions.

Case Studies

  • Anticancer Efficacy : A study involving a series of synthesized derivatives demonstrated that compounds with specific substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to the parent compound.
  • Enzyme Inhibition : Research has shown that certain derivatives selectively inhibit CDK9 over other CDKs, indicating their potential as targeted anticancer agents .

属性

IUPAC Name

7-bromo-2,2-dimethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-10(2)9(13)12-7-4-3-6(11)5-8(7)14-10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPRSMJCVKHIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934993-58-5
Record name 7-bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5.0 g 2-Amino-5-bromophenol were dissolved in 100 ml acetone. Then 11.0 g potassium carbonate and 6.74 g ethyl-2-bromoisobutyrate were added. The reaction mixture was stirred at room temperature overnight and refluxed overnight. The cooled reaction mixture was then filtrated and the filtrate concentrated in vacuo. The resulting residue was purified by chromatography on silica gel to obtain 4.6 g 7-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
6.74 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 3
7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 4
Reactant of Route 4
7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 5
7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 6
7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。